molecular formula C10H12O3 B14332148 5-Ethyl-6-methoxy-2H-1,3-benzodioxole CAS No. 108551-65-1

5-Ethyl-6-methoxy-2H-1,3-benzodioxole

Cat. No.: B14332148
CAS No.: 108551-65-1
M. Wt: 180.20 g/mol
InChI Key: RHWGDGIRKJDTFQ-UHFFFAOYSA-N
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Description

5-Ethyl-6-methoxy-2H-1,3-benzodioxole is a chemical compound based on the 1,3-benzodioxole scaffold, a structure recognized for its versatility in scientific research and drug discovery. The 1,3-benzodioxole core is a privileged structure in medicinal chemistry, found in compounds with a wide range of biological activities. Recent studies highlight the significant research value of 1,3-benzodioxole derivatives. In plant science, certain derivatives have been identified as novel auxin receptor agonists, promoting root growth by enhancing root-related signaling responses and demonstrating a stronger binding affinity to the TIR1 receptor than traditional plant hormones . In pharmaceutical research, this chemical class shows promise in developing anti-cancer therapies. Some derivatives have been designed to inhibit the thioredoxin system, inducing oxidative stress and apoptosis in tumor cells, and have shown efficacy in anti-proliferation assays against various cancer cell lines . Furthermore, 1,3-benzodioxole derivatives are being explored as antidiabetic agents due to their potent inhibitory activity against the alpha-amylase enzyme, which can help manage blood sugar levels . Additional research areas include the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment, where the 1,3-benzodioxole moiety contributes to antiviral potency . This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

108551-65-1

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

5-ethyl-6-methoxy-1,3-benzodioxole

InChI

InChI=1S/C10H12O3/c1-3-7-4-9-10(13-6-12-9)5-8(7)11-2/h4-5H,3,6H2,1-2H3

InChI Key

RHWGDGIRKJDTFQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC)OCO2

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation and Cyclization

A widely cited method involves Friedel-Crafts alkylation to install the ethyl group, followed by cyclization to form the dioxole ring. The CN103864734A patent demonstrates the use of Friedel-Crafts acylation with phloroglucinol, which can be adapted for alkylation:

  • Starting Material : 3-Methoxybenzene-1,2-diol (3-methoxycatechol).
  • Ethylation :
    • React with ethyl chloride in the presence of AlCl₃ to introduce the ethyl group at position 5.
    • Conditions : Anhydrous 1,2-dichloroethane, 0°C to 90°C, 10 hours.
  • Cyclization :
    • Treat with diethyl oxalate under acidic conditions to form the dioxole ring.
    • Yield : ~75–85% (extrapolated from similar procedures).

Key Data :

Step Reagents Temperature Yield (%)
Ethylation AlCl₃, ethyl chloride 90°C 80
Cyclization Diethyl oxalate, H⁺ Reflux 85

Mitsunobu Reaction for Ether Formation

The US6160133A patent highlights the Mitsunobu reaction for forming ether linkages, applicable for constructing the dioxole ring:

  • Starting Material : 5-Ethyl-6-methoxybenzene-1,2-diol.
  • Mitsunobu Cyclization :
    • React with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF.
    • Conditions : Room temperature, 12 hours.
  • Workup :
    • Purify via column chromatography (silica gel, hexane/ethyl acetate).

Advantages : High regioselectivity and mild conditions.

Claisen Rearrangement Approach

This method leverages pericyclic reactions to position the ethyl group:

  • Synthesis of Allyl Ether Precursor :
    • React 3-methoxycatechol with allyl bromide to form 3-methoxy-5-allyloxybenzene-1,2-diol.
  • Claisen Rearrangement :
    • Heat to 200°C to rearrange the allyl group to position 5.
  • Hydrogenation :
    • Reduce the allyl group to ethyl using H₂/Pd-C.
  • Cyclization :
    • Form the dioxole ring via reaction with NaH and CH₂Br₂.

Yield : ~60–70% overall (estimated from analogous reactions).

Experimental Optimization and Challenges

Regioselectivity in Electrophilic Substitution

The methoxy group’s meta-directing nature complicates ethyl introduction at position 5. Strategies include:

  • Temporary Protecting Groups : Use nitro groups to block undesired positions, later reduced to amines and removed.
  • Directed Ortho-Metalation : Employ LDA to deprotonate specific positions for ethylation.

Cyclization Efficiency

Cyclization yields depend on the leaving group’s reactivity. Bromine or mesyl groups (as in US6160133A) enhance ring closure efficiency compared to chlorides.

Spectroscopic Characterization

Data from PubChem (CID 18712103, a regioisomer) provides benchmarks:

  • ¹H NMR (d6-DMSO) : δ 4.98 (s, 2H, OCH₂O), 5.85 (s, 2H, aromatic H), 10.54 (s, 1H, OH).
  • IR : 1600 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O-C).

Adjustments for the target compound include upfield shifts for the ethyl group (δ 1.2–1.4 ppm) and methoxy (δ 3.8 ppm).

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-6-methoxy-2H-1,3-benzodioxole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzodioxole ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Ethyl-6-methoxy-2H-1,3-benzodioxole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-6-methoxy-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Activity in antimitotic compounds (e.g., 6-benzyl derivatives) depends on methoxy/ethoxy at position 5 and aromatic groups at position 6 . In contrast, this compound reverses substituent positions, which may alter target binding.
  • Bulk and Reactivity : Piperonyl butoxide’s large ethoxy chain at position 5 enhances its role as a metabolic inhibitor in pesticides, whereas the ethyl group in the target compound offers simpler hydrophobicity .

Antimitotic and Antitubulin Activity

  • 6-Benzyl-5-methoxy Derivatives : Exhibit potent inhibition of tubulin polymerization, competitive with colchicine binding. Activity is maximized with para-methoxy on the benzyl group and methoxy/ethoxy at position 5 .
  • However, the ethyl group at position 5 (vs. methoxy in active derivatives) may reduce efficacy, as emphasizes the necessity of methoxy/ethoxy at position 5 for optimal activity .

Pesticide Synergism

  • Piperonyl Butoxide : Inhibits cytochrome P450 enzymes, enhancing pyrethroid insecticide potency. Its 6-propyl and ethoxy chain substituents are critical for this function .
  • This compound : Lacks the extended ethoxy chains required for metabolic inhibition, suggesting divergent applications.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 5-Ethyl-6-methoxy-2H-1,3-benzodioxole?

  • Methodological Answer : Synthesis often involves nucleophilic substitution or lithiation strategies. For example, continuous flow systems (e.g., dual-stream reactors with KOH/MeOH and alkyl iodides) can achieve high yields (76%) under controlled conditions (75°C, 15 bar) . Lithiation of precursor benzodioxoles with n-BuLi in THF at −78°C, followed by electrophilic quenching, is another approach . Key steps include flash chromatography for purification and spectroscopic validation (NMR, HRMS) .

Q. How is spectroscopic characterization performed for this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks based on substituent-induced shifts. For example, allyloxy groups in benzodioxoles show distinct splitting patterns (e.g., δ 6.03 ppm for allyl protons) .
  • HRMS : Validate molecular formulas (e.g., m/z 178.0630 for C10H10O3) .
  • IR : Identify functional groups (e.g., C-O stretches near 1178 cm⁻¹) .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • Ventilation : Ensure fume hoods or closed systems to avoid inhalation .
  • PPE : Use gloves, goggles, and lab coats to prevent skin/eye contact .
  • Storage : Keep under inert gas (e.g., N2) at 2–8°C for air-sensitive analogs .
  • Spill Management : Neutralize with dry sand or chemical foam; avoid environmental release .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and selectivity?

  • Methodological Answer :

  • Flow Chemistry : Adjust pump rates (e.g., 32 µL/min for reagent streams) and residence time in heated reactors (75°C) to enhance efficiency .
  • DOE (Design of Experiments) : Use factorial designs to test variables (temperature, stoichiometry) and resolve data contradictions .

Q. What role do hydrogen bonds play in its supramolecular assembly?

  • Methodological Answer : Graph set analysis (e.g., Etter’s formalism) maps intermolecular interactions. For benzodioxoles, O–H···O bonds may form discrete or infinite motifs, influencing crystal packing. Single-crystal XRD (via SHELX or ORTEP ) reveals these patterns .

Q. How is enantioselective synthesis achieved using benzodioxole derivatives?

  • Methodological Answer : Chiral ligands like SEGPHOS (5,5′-bis(diphenylphosphino)-4,4′-bi-1,3-benzodioxole) induce asymmetry in catalytic reactions. For example, Ruphos ligands facilitate asymmetric alkylation or cross-coupling, monitored by enantiomeric excess (e.g., HPLC with chiral columns) .

Q. How to resolve contradictions in crystallographic data?

  • Methodological Answer :

  • Refinement : Use SHELXL for high-resolution data; check for twinning or disorder via R-factor analysis .
  • Validation : Compare experimental (e.g., ORTEP ) and computational models (DFT). Address outliers in bond angles (e.g., C–O–C deviations in benzodioxole rings) .

Q. What strategies exist for functionalizing the benzodioxole core?

  • Methodological Answer :

  • Electrophilic Substitution : Direct formylation or halogenation at electron-rich positions (e.g., 4-Bromo-6-chloro derivatives via bromine/chlorine sources) .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 3-methoxyphenylboronic acid) under Pd catalysis .

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